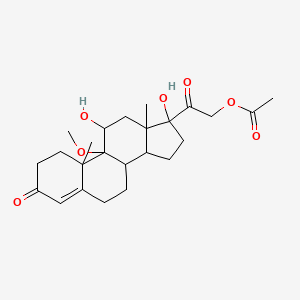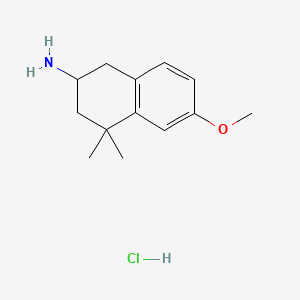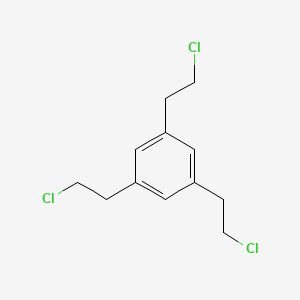![molecular formula C9H9NO3 B14720063 Glycine, N-[(2-hydroxyphenyl)methylene]- CAS No. 6343-78-8](/img/structure/B14720063.png)
Glycine, N-[(2-hydroxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[(2-hydroxyphenyl)methylene]- is a derivative of the amino acid glycine. It is a Schiff base formed by the condensation of glycine with 2-hydroxybenzaldehyde. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycine, N-[(2-hydroxyphenyl)methylene]- can be synthesized through the reaction of glycine with 2-hydroxybenzaldehyde in the presence of a suitable solvent, such as methanol, under basic conditions. The reaction typically involves mixing equimolar amounts of glycine and 2-hydroxybenzaldehyde, followed by the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[(2-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to its original aldehyde and amine components.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Original aldehyde and amine components.
Substitution: Esterified or etherified products depending on the reagents used.
Applications De Recherche Scientifique
Glycine, N-[(2-hydroxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential role in enzyme inhibition and as a model compound for studying Schiff base reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of photographic developers and other specialty chemicals
Mécanisme D'action
The mechanism of action of Glycine, N-[(2-hydroxyphenyl)methylene]- involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The Schiff base structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxyphenyl)glycine: Another derivative of glycine with a hydroxyl group on the phenyl ring.
Glycine Schiff Bases: Other Schiff bases formed by the condensation of glycine with different aldehydes or ketones
Uniqueness
Glycine, N-[(2-hydroxyphenyl)methylene]- is unique due to its specific structure, which combines the properties of glycine and 2-hydroxybenzaldehyde. This unique combination allows it to form stable metal complexes and exhibit distinct chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
6343-78-8 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-5,11H,6H2,(H,12,13) |
Clé InChI |
UFSNBDCOSFMBLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


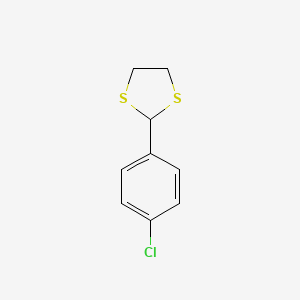


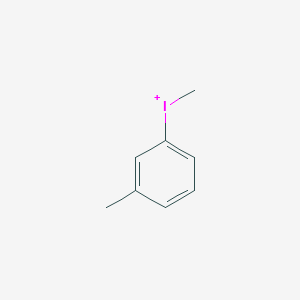
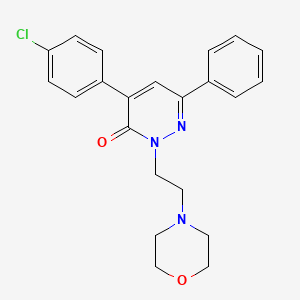


![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
